molecular formula C31H18BrNO B14125162 2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]

2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]

Cat. No.: B14125162
M. Wt: 500.4 g/mol
InChI Key: CTMKEWSAFRKFNT-UHFFFAOYSA-N
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Description

2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] is a complex organic compound known for its unique spiro structure.

Preparation Methods

The synthesis of 2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] typically involves multiple steps:

Chemical Reactions Analysis

2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] in OLEDs involves:

Comparison with Similar Compounds

2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] can be compared with other spiro compounds such as:

  • Spiro[fluorene-9,9’-xanthene]
  • Spiro[fluorene-9,9’-anthracene]
  • Spiro[fluorene-9,9’-carbazole]

The uniqueness of 2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] lies in its specific spiro structure and the presence of the quinolino[3,2,1-kl]phenoxazine moiety, which imparts distinct electronic properties .

Properties

Molecular Formula

C31H18BrNO

Molecular Weight

500.4 g/mol

IUPAC Name

2'-bromospiro[8-oxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene-14,9'-fluorene]

InChI

InChI=1S/C31H18BrNO/c32-19-16-17-21-20-8-1-2-9-22(20)31(25(21)18-19)23-10-3-4-12-26(23)33-27-13-5-6-14-28(27)34-29-15-7-11-24(31)30(29)33/h1-18H

InChI Key

CTMKEWSAFRKFNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=C6C(=CC=C5)OC7=CC=CC=C7N6C8=CC=CC=C48)C=C(C=C3)Br

Origin of Product

United States

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